molecular formula C16H14BrN5OS B11399355 2-bromo-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}benzamide

2-bromo-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}benzamide

Cat. No.: B11399355
M. Wt: 404.3 g/mol
InChI Key: FKLSACAUQXMTFF-UHFFFAOYSA-N
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Description

2-BROMO-N-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}BENZAMIDE is a complex organic compound that features a bromine atom, a benzamide group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}BENZAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.

    Bromination: The bromine atom is introduced via bromination of the benzamide precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amide Coupling: The final step involves coupling the brominated benzamide with the thioether-tetrazole derivative using standard amide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the nitro groups if present in the benzamide moiety.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether can lead to sulfoxides or sulfones, while substitution of the bromine atom can yield a variety of functionalized benzamides.

Scientific Research Applications

2-BROMO-N-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-BROMO-N-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-N-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}BENZAMIDE: can be compared to other benzamide derivatives and tetrazole-containing compounds.

    Benzamide Derivatives: Compounds like N-(2-bromoethyl)benzamide and N-(2-phenylethyl)benzamide share structural similarities.

    Tetrazole-Containing Compounds: Compounds such as 5-phenyl-1H-tetrazole and 2-(1H-tetrazol-5-yl)ethylamine are structurally related.

Uniqueness

The uniqueness of 2-BROMO-N-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}BENZAMIDE lies in its combination of a brominated benzamide with a tetrazole-thioether linkage. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C16H14BrN5OS

Molecular Weight

404.3 g/mol

IUPAC Name

2-bromo-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]benzamide

InChI

InChI=1S/C16H14BrN5OS/c17-14-9-5-4-8-13(14)15(23)18-10-11-24-16-19-20-21-22(16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,23)

InChI Key

FKLSACAUQXMTFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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